molecular formula C32H23BO2 B1449051 [10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid CAS No. 1415334-59-6

[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid

Cat. No.: B1449051
CAS No.: 1415334-59-6
M. Wt: 450.3 g/mol
InChI Key: NQOSAYPSOKFYBW-UHFFFAOYSA-N
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Description

(10-([1,1’:3’,1’‘-Terphenyl]-5’-yl)anthracen-9-yl)boronic acid is a complex organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-([1,1’:3’,1’‘-Terphenyl]-5’-yl)anthracen-9-yl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or pinacolborane as the boron source . The reaction conditions often include the use of a palladium catalyst, such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base like potassium carbonate in a solvent such as toluene or dimethylformamide.

Industrial Production Methods

Industrial production of boronic acids, including (10-([1,1’:3’,1’‘-Terphenyl]-5’-yl)anthracen-9-yl)boronic acid, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(10-([1,1’:3’,1’‘-Terphenyl]-5’-yl)anthracen-9-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.

    Reduction: Reduction reactions can convert the boronic acid to a borane or borohydride.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve the use of catalysts and specific solvents to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronate esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(10-([1,1’:3’,1’‘-Terphenyl]-5’-yl)anthracen-9-yl)boronic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.

    Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in biochemical research and drug discovery.

    Medicine: The compound’s ability to form reversible covalent bonds with diols makes it a potential candidate for the development of sensors and diagnostic tools.

    Industry: Boronic acids are used in the production of advanced materials, such as polymers and electronic devices, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (10-([1,1’:3’,1’‘-Terphenyl]-5’-yl)anthracen-9-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain serine or threonine residues in their active sites. The compound can also participate in various chemical transformations through its boronic acid group, which can act as a nucleophile or electrophile depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(10-([1,1’:3’,1’‘-Terphenyl]-5’-yl)anthracen-9-yl)boronic acid is unique due to its complex structure, which combines the properties of boronic acids with those of polycyclic aromatic hydrocarbons. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in organic synthesis and scientific research.

Properties

IUPAC Name

[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23BO2/c34-33(35)32-29-17-9-7-15-27(29)31(28-16-8-10-18-30(28)32)26-20-24(22-11-3-1-4-12-22)19-25(21-26)23-13-5-2-6-14-23/h1-21,34-35H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOSAYPSOKFYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415334-59-6
Record name 10-(1,1':3',1''-Terphenyl-5'-yl)anthracene-9-boronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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